Methyl 4-amino-3-isopropoxybenzoate
Overview
Description
Methyl 4-amino-3-isopropoxybenzoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of benzoic acid and features an amino group at the 4-position and an isopropoxy group at the 3-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-isopropoxybenzoate can be synthesized through the reaction of methyl 4-amino-3-hydroxybenzoate with 2-iodopropane in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is typically carried out in acetone as a solvent and refluxed for about 10 hours. After the reaction, concentrated ammonium hydroxide is added to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.
Scientific Research Applications
Methyl 4-amino-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-isopropoxybenzoate involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-amino-3-(hydroxymethyl)benzoate
- Methyl 4-amino-3-(methylamino)benzoate
- Methyl 4-amino-3-ethylbenzoate
Uniqueness
Methyl 4-amino-3-isopropoxybenzoate is unique due to the presence of both an amino group and an isopropoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 4-amino-3-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZZMSROAYWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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